N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide is a chemical compound with a complex structure that includes a pteridine ring system substituted with a methoxyphenyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylamine and pteridine derivatives.
Acetylation: The 4-methoxyphenylamine is acetylated using acetic anhydride to form N-(4-methoxyphenyl)acetamide.
Cyclization: The pteridine derivative undergoes cyclization with N-(4-methoxyphenyl)acetamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation and cyclization processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropteridines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydropteridines.
Scientific Research Applications
N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: A simpler analog with similar structural features.
4-Methoxyacetanilide: Another related compound with a methoxy group and acetamide functionality.
Uniqueness
N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide is unique due to its pteridine ring system, which imparts distinct chemical and biological properties. This structural complexity differentiates it from simpler analogs and contributes to its diverse applications in scientific research.
Properties
CAS No. |
681212-10-2 |
---|---|
Molecular Formula |
C15H13N5O3 |
Molecular Weight |
311.30 g/mol |
IUPAC Name |
N-[6-(4-methoxyphenyl)-4-oxo-3H-pteridin-2-yl]acetamide |
InChI |
InChI=1S/C15H13N5O3/c1-8(21)17-15-19-13-12(14(22)20-15)18-11(7-16-13)9-3-5-10(23-2)6-4-9/h3-7H,1-2H3,(H2,16,17,19,20,21,22) |
InChI Key |
YVAXQKAGIYHCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.